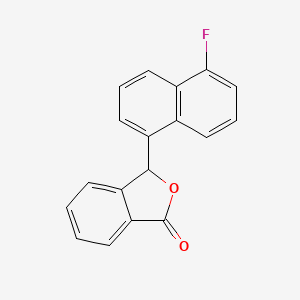
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that features a fluorinated naphthalene ring fused to an isobenzofuranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 5-fluoronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to form the isobenzofuranone structure. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Applications De Recherche Scientifique
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorinated naphthalene ring can enhance binding affinity and specificity, while the isobenzofuranone structure may facilitate interactions with active sites. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- New benzothiazole derivatives
Uniqueness
3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of a fluorinated naphthalene ring and an isobenzofuranone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring high specificity and efficiency.
Propriétés
Formule moléculaire |
C18H11FO2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-(5-fluoronaphthalen-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-10-4-7-11-12(16)8-3-9-13(11)17-14-5-1-2-6-15(14)18(20)21-17/h1-10,17H |
Clé InChI |
TTXBRCHYFBDBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC4=C3C=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


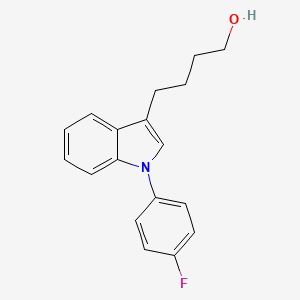
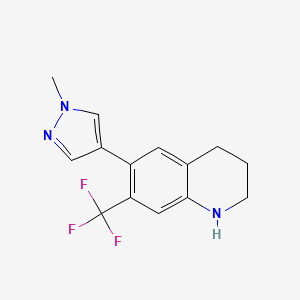
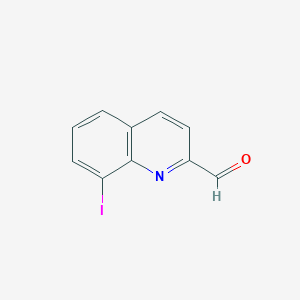
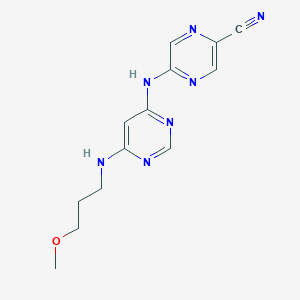

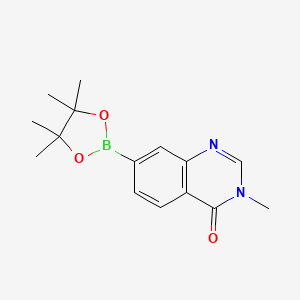
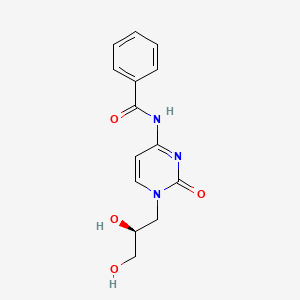
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
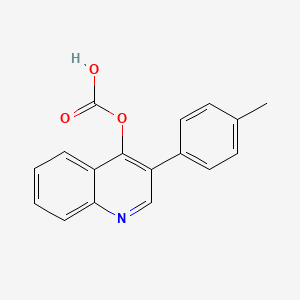
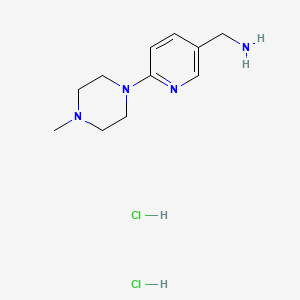
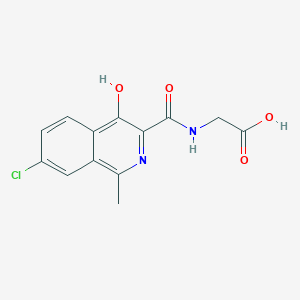
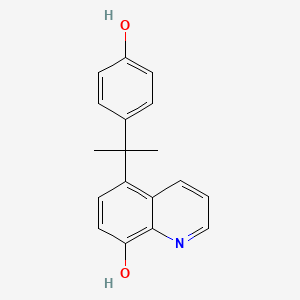

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
